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Compound of Interest

Compound Name: Fluoxetine Succinamic Acid

Cat. No.: B195944

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of
impurities in fluoxetine hydrochloride. The methodologies outlined are crucial for ensuring the
quality, safety, and efficacy of fluoxet in pharmaceutical formulations. The techniques covered
include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass
Spectrometry (GC-MS), and Capillary Electrophoresis (CE), with a primary focus on the widely
adopted HPLC methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and robust method for the analysis of fluoxetine and its related
substances. The versatility of HPLC allows for the effective separation of a wide range of
potential impurities, including isomers, degradation products, and synthesis byproducts.[1][2][3]

Application Note: Reversed-Phase HPLC for Fluoxetine
Impurity Profiling

A selective and sensitive reversed-phase HPLC (RP-HPLC) method has been developed and
validated for the quantification of potential impurities in fluoxetine hydrochloride.[1][2] This
method is capable of separating fluoxetine from its known impurities and degradation products,
meeting the requirements of international regulatory bodies.[1][2][3] The method's validation
includes specificity, precision, linearity, limit of detection (LOD), and limit of quantification
(LOQ), and accuracy, demonstrating its suitability for routine quality control analysis.[1][2][3]
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Quantitative Data Summary

The following table summarizes the chromatographic parameters for a validated RP-HPLC

method for the separation of fluoxetine and its impurities.

Parameter

Value

Reference

Chromatographic Column

Gemini-C18 (150 mm x 4.6
mm, 3.0 um)

[1](2]

Mobile Phase A

20:80 (v/v) Methanol and
Buffer (12.5 mL Triethylamine
in 1000 mL water, pH 6.0 with
phosphoric acid)

Mobile Phase B

100% Methanol

[1]

Gradient Program

0/25, 2/25, 2.1/44, 20/44,
30/80, 45/80, 50/44, 55/44,
55.1/25, 60/25 (Time

[1]

(min)/%B)
Flow Rate 1.0 mL/min [11[2]
Detection Wavelength 215 nm [1112]
Column Temperature 40 °C [31[4]
Injection Volume Not Specified
Run Time 60 min [1][2]

Validation Parameters
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Parameter Result Reference

LOQ to 120% of target

Linearity Range _ [1][2]
concentration

Correlation Coefficient (r?) >0.99 [1]

Accuracy (Recovery) 80% - 120% [11[2]
Impurity specific, e.g., Fiction-I

LOD purity sp g [1]
(0.076%)
Impurity specific, e.g., Fiction-I

LOQ purity sp g [1]
(0.076%)

Experimental Protocol: RP-HPLC Method

This protocol outlines the steps for the separation and quantification of fluoxetine impurities
using a validated RP-HPLC method.

1. Materials and Reagents:

» Fluoxetine Hydrochloride reference standard and sample

e Known impurity standards

o Triethylamine (TEA)

e Orthophosphoric acid

e Methanol (HPLC grade)

e Water (HPLC grade)

2. Equipment:

o HPLC system with a PDA detector (e.g., Shimadzu LC-2010C)[1]

e Gemini-C18 column (150 mm x 4.6 mm, 3.0 ym)[1][2]
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Analytical balance

pH meter

Volumetric flasks and pipettes

Syringe filters (0.45 pum)

. Preparation of Solutions:

Buffer Solution: Add 12.5 mL of triethylamine to 900 mL of water. Adjust the pH to 6.0 with
orthophosphoric acid and dilute to 1000 mL with water.[1]

Mobile Phase A: Mix methanol and buffer solution in a 20:80 (v/v) ratio.[1]

Mobile Phase B: Use 100% methanol.[1]

Standard Solution: Accurately weigh and dissolve the fluoxetine hydrochloride reference
standard in a suitable diluent to obtain a known concentration.

Sample Solution: Accurately weigh and dissolve the fluoxetine hydrochloride sample in a
suitable diluent to obtain the desired concentration (e.g., 20 mg/mL).[1]

Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in a
suitable diluent.

. Chromatographic Conditions:

Set up the HPLC system according to the parameters listed in the quantitative data summary
table.

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or
until a stable baseline is achieved.

. Analysis:

Inject the standard solution, sample solution, and a blank (diluent) into the HPLC system.
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Record the chromatograms and integrate the peaks.

6. Data Processing:

Identify the fluoxetine and impurity peaks based on their retention times compared to the
standards.

Calculate the concentration of each impurity in the sample using the external standard

method.

Experimental Workflow: RP-HPLC Analysis of Fluoxetine Impurities
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Solution Preparation

Prepare Mobile Phase B (MeOH) Prepare Standard Solution Prepare Sample Solution

Prepare Mobile Phase A (MeOH/Buffer)

Prepare Buffer (TEA, H3PO4, H20)

HPLC Analysis
A4

/

HPLC System Setup & Equilibration

Inject Samples (Blank, Standard, Sample)

Chromatographic Separation

PDA Detection at 215 nm

Data A‘;lalysis

Peak Identification & Integration

Y

Quantification of Impurities

Y

Generate Report
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Sample Preparation

Grind Fluoxetine Tablets

Weigh Powdered Sample

Extract with Dichloromethane

GC-MS Analysis

Centrifuge and Filter GC-MS System Setup

Inject Extracted Sample

Gas Chromatographic Separation

Mass Spectrometric Detection (SIM)

Data Analysis
y

Monitor Quantifier & Qualifier lons

l

Quantify N-Nitroso Fluoxetine

l

Generate Report
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Influencing Factors

Chiral Selector Type & Concentration Buffer pH & Concentration —| Applied Voltage |— Temperature Organic Modifier

A4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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